REACTION_CXSMILES
|
[OH:1][N:2]1[CH:6]=[C:5]([C:7]([OH:9])=[O:8])[CH:4]=[N:3]1.S(=O)(=O)(O)O.[CH3:15]O>>[OH:1][N:2]1[CH:6]=[C:5]([C:7]([O:9][CH3:15])=[O:8])[CH:4]=[N:3]1
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
ON1N=CC(=C1)C(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the solid residue is stirred in 400 ml of water
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then refluxed for 12 hours
|
Duration
|
12 h
|
Type
|
DISTILLATION
|
Details
|
the methanol is distilled off under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the product is filtered off under suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The mother liquor is evaporated down
|
Type
|
CUSTOM
|
Details
|
a further crystalline fraction is obtained
|
Type
|
CUSTOM
|
Details
|
The combined products are dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ON1N=CC(=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 91 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |